molecular formula C18H19F2N3O2 B6020496 6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone

6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone

Cat. No. B6020496
M. Wt: 347.4 g/mol
InChI Key: UPXJTLIAAIEPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone, also known as PF-04457845, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including learning and memory. By blocking the activity of the alpha7 nAChR, this compound modulates the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor deficits in animal models of Parkinson's disease. It has also been shown to modulate the activity of dopamine and glutamate receptors, which are involved in the pathophysiology of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone in lab experiments is its selectivity for the alpha7 nAChR, which allows for more precise modulation of neurotransmitter release. However, one limitation is the lack of human clinical trials, which limits our understanding of its potential therapeutic applications in humans.

Future Directions

For research on 6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone include conducting human clinical trials to determine its safety and efficacy in treating neurological disorders, investigating its potential use in combination with other drugs, and studying its long-term effects on cognitive function and memory. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter release.

Synthesis Methods

The synthesis of 6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone involves a series of chemical reactions, starting from the reaction of 2,4-difluorobenzyl chloride with 1-piperidinylmethylamine to form 2-(2,4-difluorophenyl)ethyl-1-piperidinylmethylamine. This intermediate is then reacted with 3-methyl-6-nitro-1,2,4-triazolo[4,3-b]pyridazine to form the final product, this compound.

Scientific Research Applications

6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor deficits in animal models of Parkinson's disease. This compound has also been shown to modulate the activity of dopamine and glutamate receptors, which are involved in the pathophysiology of schizophrenia.

properties

IUPAC Name

3-[3-[2-(2,4-difluorophenyl)ethyl]piperidine-1-carbonyl]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2/c19-14-6-5-13(15(20)10-14)4-3-12-2-1-9-23(11-12)18(25)16-7-8-17(24)22-21-16/h5-8,10,12H,1-4,9,11H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXJTLIAAIEPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)CCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.